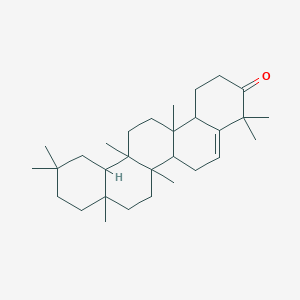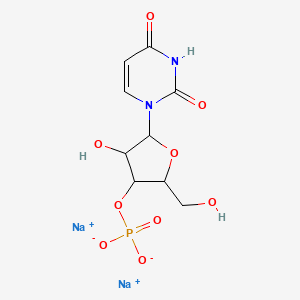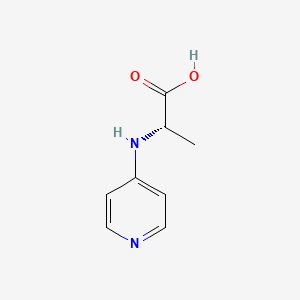
N-Pyridin-4-yl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-4-Pyridylalanine, also known as ®-2-amino-3-(4-pyridinyl)propanoic acid, is a non-proteinogenic amino acid. It is characterized by the presence of a pyridine ring attached to the alanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-4-Pyridylalanine is primarily synthesized through chemical methods. One common approach involves the reaction of an appropriate pyridine derivative with alanine under specific conditions . Another method utilizes photoredox catalysis, which involves the regiospecific activation of halogenated pyridines and conjugate addition to dehydroalanine derivatives . This method is efficient and scalable, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of D-4-Pyridylalanine typically follows the chemical synthesis routes mentioned above. The process involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
D-4-Pyridylalanine undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form different pyridine derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine compounds, and various substituted derivatives of D-4-Pyridylalanine .
Scientific Research Applications
D-4-Pyridylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-4-Pyridylalanine involves its incorporation into peptide sequences, where it can act as a substrate or inhibitor for specific enzymes. The pyridine ring interacts with the active site of enzymes, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the formation of stable enzyme-substrate complexes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-4-Pyridylalanine include:
2-Azatyrosine: Known for its antibiotic and antitumor properties.
3-Pyridylalanine: Used in the development of peptide hormones and therapeutic agents.
4-Pyridylalanine: Similar to D-4-Pyridylalanine but with different stereochemistry.
Uniqueness
D-4-Pyridylalanine is unique due to its specific stereochemistry and the presence of the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76478-27-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(2S)-2-(pyridin-4-ylamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-2-4-9-5-3-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
SAAQPSNNIOGFSQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=NC=C1 |
Canonical SMILES |
CC(C(=O)O)NC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13399263.png)
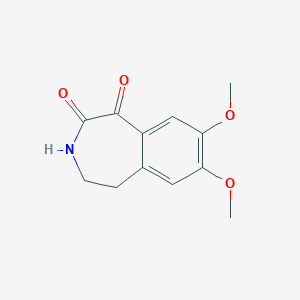
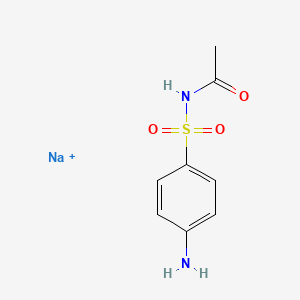
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)

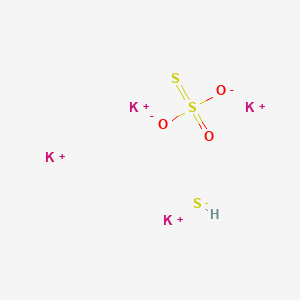

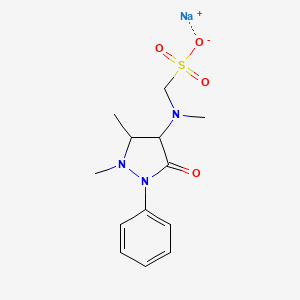
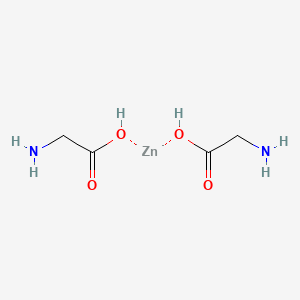
![11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B13399304.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13399320.png)
